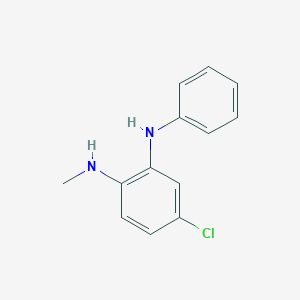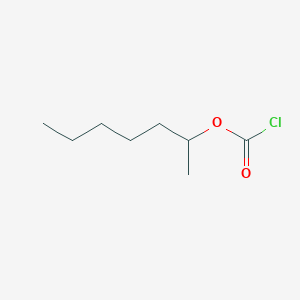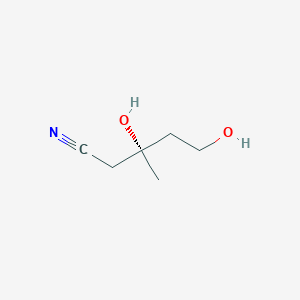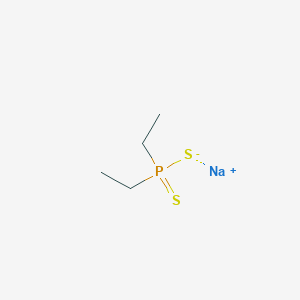
Diphenylamine, 5-chloro-2-methylamino
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Diphenylamine, 5-chloro-2-methylamino” is a chemical compound with the molecular formula C₁₃H₁₃ClN₂. It is also known as Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- .
Synthesis Analysis
The synthesis of compounds similar to “Diphenylamine, 5-chloro-2-methylamino” has been reported in scientific literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . This process was based on the structure of the fungicide boscalid .Molecular Structure Analysis
The molecular structure of “Diphenylamine, 5-chloro-2-methylamino” can be represented by the IUPAC Standard InChI: InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 . The molecular weight of the compound is 245.704 .Safety And Hazards
While specific safety data for “Diphenylamine, 5-chloro-2-methylamino” is not available, it’s important to note that related compounds such as diphenylamine are considered hazardous. They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity .
Zukünftige Richtungen
Research into compounds similar to “Diphenylamine, 5-chloro-2-methylamino” suggests potential future directions. For instance, the study of nicotinamide derivatives containing diphenylamine moieties provides important information for further structural optimization . This could lead to the development of more potent fungicides . Additionally, the continuous synthesis of diazepam, a process involving a compound similar to “Diphenylamine, 5-chloro-2-methylamino”, has been explored for its potential to strengthen the resiliency of supply chains for active pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSUNICRFFYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole]](/img/no-structure.png)



![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)


![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)